molecular formula C21H28ClN3O B14705615 1-Propanone, 3-(hexahydro-1H-azepin-1-yl)-1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-, monohydrochloride CAS No. 21484-38-8

1-Propanone, 3-(hexahydro-1H-azepin-1-yl)-1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-, monohydrochloride

Cat. No.: B14705615
CAS No.: 21484-38-8
M. Wt: 373.9 g/mol
InChI Key: JQMAXRHGLWDYOQ-UHFFFAOYSA-N
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Description

1-Propanone, 3-(hexahydro-1H-azepin-1-yl)-1-(1,4,5,6-tetrahydro-1-phenyl-3-cyclopentapyrazolyl)-, monohydrochloride is a complex organic compound. It features a propanone backbone with additional functional groups, including a hexahydro-1H-azepin-1-yl group and a 1-phenyl-3-cyclopentapyrazolyl group. The monohydrochloride form indicates the presence of a hydrochloride salt, which can affect the compound’s solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the core propanone structure, followed by the addition of the hexahydro-1H-azepin-1-yl and 1-phenyl-3-cyclopentapyrazolyl groups. Typical reaction conditions might include:

    Reagents: Various organic solvents, catalysts, and reagents specific to each step.

    Conditions: Controlled temperatures, pressures, and pH levels to ensure the desired reactions occur efficiently.

Industrial Production Methods

Industrial production would scale up the laboratory synthesis methods, focusing on optimizing yield and purity. This might involve:

    Batch or Continuous Processes: Depending on the compound’s stability and the reaction kinetics.

    Purification: Techniques such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Potentially altering the functional groups or the core structure.

    Reduction: Reducing specific functional groups to simpler forms.

    Substitution: Replacing one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The products of these reactions would depend on the specific conditions and reagents used, potentially leading to derivatives with modified functional groups or altered core structures.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a starting material for synthesizing related compounds.

    Reaction Mechanisms: Studying the compound’s behavior under various conditions.

Biology

    Biochemical Studies: Investigating interactions with biological molecules or systems.

Medicine

    Pharmacological Research: Exploring potential therapeutic effects or mechanisms of action.

Industry

    Material Science:

Mechanism of Action

The mechanism of action would depend on the compound’s specific interactions with molecular targets. This might involve:

    Binding to Receptors: Interacting with specific proteins or enzymes.

    Pathway Modulation: Affecting biochemical pathways or cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Propanone Derivatives: Compounds with similar core structures but different functional groups.

    Cyclopentapyrazolyl Compounds: Featuring the same pyrazolyl group but different substituents.

Uniqueness

This compound’s unique combination of functional groups and structural features might confer specific properties or reactivity patterns not seen in closely related compounds.

Properties

CAS No.

21484-38-8

Molecular Formula

C21H28ClN3O

Molecular Weight

373.9 g/mol

IUPAC Name

3-(azepan-1-yl)-1-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)propan-1-one;hydrochloride

InChI

InChI=1S/C21H27N3O.ClH/c25-20(13-16-23-14-6-1-2-7-15-23)21-18-11-8-12-19(18)24(22-21)17-9-4-3-5-10-17;/h3-5,9-10H,1-2,6-8,11-16H2;1H

InChI Key

JQMAXRHGLWDYOQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CCC(=O)C2=NN(C3=C2CCC3)C4=CC=CC=C4.Cl

Origin of Product

United States

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